3,4-Dichloro-1,1,1-trinitrobutane
Description
3,4-Dichloro-1,1,1-trinitrobutane is a halogenated nitroalkane with the molecular formula C₄H₅Cl₂N₃O₆ (calculated average mass: ~261.9 g/mol). The compound features two chlorine atoms at the 3 and 4 positions of a butane backbone and three nitro (-NO₂) groups at the 1-position.
Properties
CAS No. |
62116-28-3 |
|---|---|
Molecular Formula |
C4H5Cl2N3O6 |
Molecular Weight |
262.00 g/mol |
IUPAC Name |
3,4-dichloro-1,1,1-trinitrobutane |
InChI |
InChI=1S/C4H5Cl2N3O6/c5-2-3(6)1-4(7(10)11,8(12)13)9(14)15/h3H,1-2H2 |
InChI Key |
NKBWEOGVXOXUNI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1,1,1-trinitrobutane typically involves the nitration of 3,4-dichlorobutane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent decomposition and ensure the selective formation of the trinitro compound.
Industrial Production Methods
Industrial production of 3,4-Dichloro-1,1,1-trinitrobutane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1,1,1-trinitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated nitroalkenes or nitroalkanes.
Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the reducing agent and conditions.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nitroalcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Nitroalcohols.
Scientific Research Applications
3,4-Dichloro-1,1,1-trinitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1,1,1-trinitrobutane involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 3,4-Dichloro-1,1,1-trinitrobutane with similar halogenated alkanes:
Key Observations:
- Functional Groups : Unlike HCFC-123 and R243da (fluoro-chloro compounds), 3,4-Dichloro-1,1,1-trinitrobutane contains nitro groups, which are strongly electron-withdrawing and confer high reactivity or explosivity .
Key Observations:
- Reactivity : The trinitro groups in 3,4-Dichloro-1,1,1-trinitrobutane suggest instability under heat or shock, contrasting with the relative stability of fluorinated refrigerants like HCFC-123 .
- Environmental Impact : While HCFC-123 and R243da are regulated for ozone depletion , the environmental fate of nitroalkanes remains understudied but may involve toxic decomposition products.
Thermodynamic and Physical Properties
Limited data exists for 3,4-Dichloro-1,1,1-trinitrobutane, but comparisons can be drawn:
- Volatility : Longer-chain compounds (e.g., butane derivatives) typically have higher boiling points than ethane/propane analogs.
- Thermal Conductivity : HCFC-123 has well-documented thermal properties due to its refrigerant use , whereas nitroalkanes are more studied for explosive energy release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
